molecular formula C5H6F3N3S B3224957 2-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-YL]ethanamine CAS No. 1243250-14-7

2-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-YL]ethanamine

Cat. No.: B3224957
CAS No.: 1243250-14-7
M. Wt: 197.18
InChI Key: QBCKPVRRPYKKOS-UHFFFAOYSA-N
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Description

2-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-YL]ethanamine is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a trifluoromethyl (-CF₃) group at position 5 and an ethanamine (-CH₂CH₂NH₂) moiety at position 2. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the ethanamine chain provides a reactive site for further functionalization.

Properties

IUPAC Name

2-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F3N3S/c6-5(7,8)4-11-10-3(12-4)1-2-9/h1-2,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBCKPVRRPYKKOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)C1=NN=C(S1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F3N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-YL]ethanamine typically involves the reaction of 2-amino-5-trifluoromethyl-1,3,4-thiadiazole with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole derivative.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the thiadiazole ring, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiadiazole derivatives.

    Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

2-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-YL]ethanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the development of agrochemicals and materials science for its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-YL]ethanamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, leading to various biological effects. The compound can inhibit enzyme activity or modulate receptor functions, thereby affecting cellular pathways and processes.

Comparison with Similar Compounds

Structural Comparison

Core Heterocycle Variations
  • 1,3,4-Thiadiazole vs. Oxadiazoles generally exhibit higher polarity, which may improve aqueous solubility compared to thiadiazoles .
Substituent Variations
  • Trifluoromethyl (-CF₃) vs. Methylthio (-SCH₃) or Benzylthio (-SPh) :
    The -CF₃ group in the target compound is strongly electron-withdrawing, enhancing the electrophilicity of the thiadiazole ring compared to electron-donating substituents like -SCH₃ (e.g., compound 5f, ) or -SPh (e.g., compound 5h, ). This difference influences reactivity in nucleophilic substitution reactions and interactions with biological targets .
  • Ethanamine (-CH₂CH₂NH₂) vs. Acetamide (-OCH₂CO-NR₂) :
    Flufenacet (), a herbicide, contains a thiadiazole-linked acetamide group. The ethanamine in the target compound offers a primary amine for conjugation, whereas acetamide derivatives like flufenacet are more likely to engage in hydrogen bonding or enzymatic hydrolysis .

Table 1: Structural Comparison of Key Analogues

Compound Name Core Heterocycle Position 5 Substituent Position 2 Substituent Key Feature Reference
Target Compound 1,3,4-Thiadiazole -CF₃ -CH₂CH₂NH₂ Reactive amine for derivatization -
5f () 1,3,4-Thiadiazole -SCH₃ -OCH₂CO-NR₂ Methylthio-acetamide
Flufenacet () 1,3,4-Thiadiazole -CF₃ -OCH₂CO-NR₂ Herbicidal acetamide derivative
2-[5-(CF₃)-1,2,4-oxadiazol-3-yl]ethanamine 1,2,4-Oxadiazole -CF₃ -CH₂CH₂NH₂ Oxygen-containing heterocycle

Physical Properties

  • Melting Points: Thiadiazole derivatives with -CF₃ or -SCH₃ substituents () exhibit melting points between 132–170°C. Hydrochloride salts (e.g., ) generally have higher melting points and improved solubility .
  • Solubility :
    The ethanamine group in the target compound may enhance solubility in polar solvents compared to acetamide derivatives like flufenacet, which are more lipophilic .

Table 2: Physical Properties of Selected Analogues

Compound Name Melting Point (°C) Yield (%) Solubility Trends Reference
5h (Benzylthio derivative) 133–135 88 Low polarity solvents
Flufenacet Not reported Not reported High lipophilicity
Oxadiazole hydrochloride Not reported 95 High polarity (salt form)

Biological Activity

2-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-YL]ethanamine is a compound belonging to the class of 1,3,4-thiadiazole derivatives, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, emphasizing its anticancer properties and mechanisms of action.

The molecular formula of 2-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-YL]ethanamine is C5H6F3N3OSC_5H_6F_3N_3OS with a molecular weight of 213.18 g/mol. The presence of the trifluoromethyl group enhances the lipophilicity and biological activity of the compound.

Research indicates that compounds containing the 1,3,4-thiadiazole scaffold exhibit significant anticancer properties. The mechanism often involves apoptosis induction through activation of caspases, which are critical for programmed cell death. For instance, studies have shown that derivatives like 2-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-YL]ethanamine can enhance the activity of caspases 3 and 9 in cancer cell lines such as MCF7 (breast cancer) and PC3 (prostate cancer) .

In Vitro Studies

A series of in vitro studies have evaluated the cytotoxic effects of various thiadiazole derivatives against multiple cancer cell lines. For example:

  • Cell Lines Tested : PC3 (prostate cancer), MCF7 (breast cancer), SKNMC (neuroblastoma).
  • Reference Drug : Doxorubicin was used as a control in these assays.
  • Findings : Compounds derived from 1,3,4-thiadiazoles demonstrated IC50 values comparable or superior to doxorubicin, indicating potent anticancer activity .

Data Table: Anticancer Activity Summary

CompoundCell LineIC50 (µM)Mechanism
2-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-YL]ethanamineMCF722.19Caspase activation
Compound APC35.41Apoptosis induction
Compound BSKNMC12.57ERK pathway inhibition

Study by Hosseinzadeh et al. (2013)

This study synthesized a new series of thiadiazole derivatives and evaluated their anticancer activities against three cell lines: PC3, MCF7, and SKNMC. The results indicated that compounds with trifluoromethyl substituents exhibited enhanced cytotoxicity compared to their non-fluorinated counterparts. Specifically, compounds 4b and 4c showed significant caspase activation in MCF7 cells .

Study by Alam et al. (2011)

The anticancer potential of various thiadiazole derivatives was assessed against human cancer cell lines including lung (A549), skin (SK-MEL-2), and colon (HCT15) cancers. The most active compound exhibited an IC50 value of 4.27 µg/mL against SK-MEL-2 cells .

Q & A

Basic: What are the common synthetic routes for 2-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-YL]ethanamine?

Methodological Answer:
The synthesis typically involves cyclization of thiosemicarbazide derivatives with trifluoromethyl-containing precursors. A representative route includes:

  • Step 1: Condensation of 2-fluorobenzonitrile with thiosemicarbazide under reflux in ethanol to form the thiadiazole core .
  • Step 2: Alkylation of the thiadiazole intermediate with 2-chloroethylamine or similar reagents in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base to introduce the ethanamine moiety .
  • Purification: Recrystallization or column chromatography is employed to isolate the final compound .

Basic: How is the purity and structural integrity of this compound confirmed?

Methodological Answer:
Analytical techniques include:

  • NMR Spectroscopy: Distinct signals for the trifluoromethyl group (δ ~110–120 ppm in ¹⁹F NMR) and ethanamine protons (δ 2.8–3.2 ppm in ¹H NMR) .
  • Mass Spectrometry (MS): Molecular ion peaks matching the exact mass (e.g., m/z 227.03 for C₅H₅F₃N₃S) .
  • Elemental Analysis: Confirmation of C, H, N, and S content within ±0.4% of theoretical values .

Advanced: What strategies optimize the yield in multi-step syntheses?

Methodological Answer:
Key strategies involve:

  • Catalyst Selection: Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency .
  • Solvent Optimization: Polar aprotic solvents like DMF improve reaction kinetics for cyclization steps .
  • Temperature Control: Maintaining reflux conditions (~80°C) for thiosemicarbazide cyclization minimizes byproducts .

Advanced: How does the trifluoromethyl group influence reactivity and bioactivity?

Methodological Answer:

  • Chemical Reactivity: The electron-withdrawing trifluoromethyl group stabilizes the thiadiazole ring, reducing susceptibility to nucleophilic attack .
  • Bioactivity: Enhances lipophilicity, improving membrane permeability in biological assays (e.g., herbicide activity via acetohydroxyacid synthase inhibition) .

Advanced: What computational methods predict pharmacokinetic properties?

Methodological Answer:

  • DFT Calculations: Assess electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .
  • Molecular Docking: Simulate interactions with biological targets (e.g., bacterial enzymes) to rationalize antimicrobial activity .
  • ADMET Prediction: Tools like SwissADME evaluate logP, solubility, and cytochrome P450 interactions .

Advanced: How to resolve contradictions in reported biological activities?

Methodological Answer:

  • Comparative Assays: Test the compound alongside structural analogs (e.g., replacing CF₃ with CH₃) to isolate substituent effects .
  • Meta-Analysis: Cross-reference bioactivity data from standardized assays (e.g., MIC values for antimicrobial studies) .

Basic: What are key spectroscopic signatures for characterization?

Methodological Answer:

  • IR Spectroscopy: N-H stretches (~3350 cm⁻¹ for ethanamine) and C-F vibrations (~1250 cm⁻¹) .
  • ¹H NMR: Triple resonance splitting for the thiadiazole C-H proton (δ 8.2–8.5 ppm) .

Advanced: What challenges exist in functionalizing the ethanamine moiety?

Methodological Answer:

  • Protecting Groups: Use of tert-butoxycarbonyl (Boc) to prevent undesired side reactions during amidation .
  • Selective Alkylation: Optimize stoichiometry to avoid over-alkylation of the thiadiazole nitrogen .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-YL]ethanamine
Reactant of Route 2
2-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-YL]ethanamine

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